N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c20-17(16-13-21-10-11-22-16)18-15-6-8-19(9-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVYNMKDRIUAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CSCCS2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide typically involves the reaction of 1-benzylpiperidin-4-ylamine with 1,4-dithiane-2-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to handle larger quantities of reactants and products efficiently. The reaction conditions would be optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This can lead to various physiological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with an acetohydrazide group instead of a dithiane ring.
4-Benzylpiperidine: Lacks the dithiane ring and carboxamide group but shares the benzylpiperidine core.
Donepezil: Contains a benzylpiperidine moiety and is used as an acetylcholinesterase inhibitor in the treatment of Alzheimer’s disease.
Uniqueness
N-(1-benzylpiperidin-4-yl)-1,4-dithiane-2-carboxamide is unique due to the presence of the dithiane ring, which imparts specific chemical properties and reactivity. This makes it distinct from other benzylpiperidine derivatives and allows for unique interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
